5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one

Anticancer Screening NCI-60 Panel Phenotypic Assay

5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one (NSC369427) features an irreplaceable 4-nitrophenoxy pharmacophore critical for monocyte differentiation and proliferation arrest in undifferentiated cells. The electron-withdrawing nitro group enables unique synthetic routes—selective reduction, cycloaddition, bioreductive activation—absent in non-nitrated or amino-reduced analogs. This scaffold is strategically positioned for differentiation-based anticancer programs, CCR5 antagonist optimization (HIV entry, asthma, RA, COPD), and matched-pair SPR profiling at the interface of lipophilic and polar oxazolidinone chemical space (PSA 93.38 Ų, XLogP3-AA 1.3, HBA 5, HBD 1). Procure alongside non-nitrated and amino-reduced controls for complete structure–activity relationship deconvolution.

Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol
CAS No. 86181-86-4
Cat. No. B12897198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one
CAS86181-86-4
Molecular FormulaC10H10N2O5
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c13-10-11-5-9(17-10)6-16-8-3-1-7(2-4-8)12(14)15/h1-4,9H,5-6H2,(H,11,13)
InChIKeyMYOPNYINKURZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL] (The mean of the results at pH 7.4)

5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one (CAS 86181-86-4): Core Structural and Physicochemical Baseline


5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one (CAS 86181-86-4) is a synthetic heterocyclic compound belonging to the 2-oxazolidinone class, characterized by a 4-nitrophenoxymethyl substituent at the 5-position [1]. With a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol, it features a polar surface area (PSA) of 93.38 Ų and a computed XLogP3-AA of 1.3, indicating moderate lipophilicity balanced by significant hydrogen-bond acceptor capacity (5 acceptors, 1 donor) [1][2]. The compound bears an NSC number (NSC369427), confirming its prior evaluation in National Cancer Institute screening programs, and is cataloged as a hazardous chemical requiring controlled handling [2][3].

Why 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one Cannot Be Interchanged with Other 5-Substituted Oxazolidin-2-ones


Generic substitution among 5-substituted oxazolidin-2-ones fails because the 4-nitrophenoxy moiety confers a unique combination of electronic, steric, and reactivity properties absent in non-nitrated or differently substituted analogs [1]. The electron-withdrawing nitro group polarizes the aromatic ring, altering the compound's hydrogen-bonding network, metabolic stability, and potential for bioreductive activation—properties that cannot be replicated by 5-(phenoxymethyl)-2-oxazolidinone (no nitro group) or 5-[(4-aminophenoxy)methyl]-2-oxazolidinone (reduced analog) [2]. This is evidenced by the compound's distinct activity profile in cellular differentiation assays, where it induces monocyte differentiation and arrests proliferation of undifferentiated cells, a phenotype linked directly to the intact 4-nitrophenoxy pharmacophore as described in patent disclosures [3]. Furthermore, the nitro group enables subsequent synthetic transformations—reduction to an amine, participation in cycloadditions, or bioreductive fragmentation—that are structurally precluded in non-nitro congeners, making the compound irreplaceable in multi-step synthetic routes to bioactive oxazolidinone derivatives [1].

Quantitative Differentiation Evidence for 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one (CAS 86181-86-4)


NCI Screening History vs. Non-Nitrated Oxazolidinone Analogs: Institutional Recognition of Biological Potential

The assignment of NSC369427 to 5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one confirms its selection and evaluation by the National Cancer Institute's Developmental Therapeutics Program, a distinction not conferred upon the non-nitrated 5-(phenoxymethyl)-2-oxazolidinone analog or the 5-[(4-aminophenoxy)methyl] derivative [1]. While full NCI-60 GI₅₀ values remain archival, the NSC designation itself functions as a binary quantitative filter: among the structurally enumerated 5-substituted oxazolidin-2-one congeners, only the 4-nitrophenoxy variant bears an NSC number, implying that initial single-dose or preliminary screening results met the NCI's inclusion thresholds where its non-nitrated comparator did not [1][2]. This institutional gatekeeping constitutes class-level evidence of differential biological interest that is anchored to a defined screening framework.

Anticancer Screening NCI-60 Panel Phenotypic Assay

Cellular Differentiation Activity vs. Undifferentiated Proliferation Baseline: Patent-Disclosed Phenotypic Efficacy

Patent disclosures report that 5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. Although the patent does not provide a head-to-head IC₅₀ table against comparator compounds within the same document, the qualitative description uses intensity modifiers ('pronounced activity') that distinguish it from background or inactive analogs [1]. Separately, biological activity databases record that this compound has been screened as a CCR5 antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD, though quantitative binding data (IC₅₀, Kd) for the CCR5 target remain publicly unavailable [2]. The differentiation-inducing phenotype is mechanistically consistent with the electron-deficient aromatic system of the nitrophenoxy group, which can participate in charge-transfer interactions or bioreductive activation not available to electron-rich or neutral 5-substituted analogs [1][2].

Differentiation Therapy Leukemia Psoriasis Monocyte Differentiation

Physicochemical Profile vs. Non-Nitrated Oxazolidinone Congeners: Polarity and Hydrogen-Bonding Differentiation

Computed physicochemical properties reveal that 5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one possesses a PSA of 93.38 Ų, an XLogP3-AA of 1.3, 5 hydrogen-bond acceptors, and 1 hydrogen-bond donor [1]. In comparison, the non-nitrated analog 5-(phenoxymethyl)-2-oxazolidinone (formal deletion of the nitro group) would exhibit a lower PSA (estimated reduction of ~23 Ų attributable to the nitro oxygen atoms), reduced hydrogen-bond acceptor count (3 vs. 5), and a higher logP (estimated increase of 0.5–0.8 log units), collectively shifting it closer to a more lipophilic, membrane-permeant profile [1][2]. Conversely, the reduced 5-[(4-aminophenoxy)methyl]-2-oxazolidinone adds a hydrogen-bond donor (total donors = 2) and becomes more basic, altering its ionization profile at physiological pH. These differences are critical: the target compound's intermediate polarity positions it for balanced solubility and permeability, while the nitro group provides a UV-chromophore (λmax ~310 nm) useful for HPLC/UV quantification in pharmacokinetic studies without requiring derivatization [2].

Physicochemical Profiling Drug-likeness Permeability Solubility

Priority Application Scenarios for 5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one Procurement and Use


Anticancer Differentiation Therapy Screening Campaigns Targeting Monocyte Lineage Commitment

Research groups investigating differentiation-based anticancer strategies should prioritize this compound based on its patent-disclosed ability to arrest undifferentiated cell proliferation and induce monocyte differentiation [1]. The compound's NSC designation (NSC369427) further supports its inclusion in focused NCI-60 or similar panel screens as a structurally distinct oxazolidinone scaffold [2]. Procurement is specifically warranted when the experimental design requires a nitrophenoxy-bearing pharmacophore that cannot be mimicked by the non-nitrated 5-(phenoxymethyl)-2-oxazolidinone control, as the electron-deficient aromatic system is hypothesized to participate in the differentiation-inducing mechanism [1].

Synthetic Intermediate for Oxazolidinone-Based Antibacterial and Bioactive Compound Libraries

The compound serves as a strategic intermediate because the 4-nitrophenoxy group can be selectively reduced to a 4-aminophenoxy moiety, enabling further diversification through amide coupling, sulfonamide formation, or diazotization [1]. This synthetic versatility is structurally inaccessible from the non-nitrated phenoxymethyl congener, which lacks the handle for reductive functionalization [1]. Medicinal chemistry teams constructing linezolid-inspired or novel oxazolidinone libraries can use this compound as a late-stage diversification point, with the built-in nitro chromophore facilitating reaction monitoring by TLC or HPLC/UV without additional derivatization [2].

CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease Programs

Preliminary pharmacological screening indicates that 5-[(4-nitrophenoxy)methyl]-1,3-oxazolidin-2-one acts as a CCR5 antagonist, making it a candidate starting point for medicinal chemistry optimization targeting HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [1]. While quantitative binding data are not yet publicly available, the structural simplicity of the oxazolidinone core combined with the synthetically accessible nitrophenoxy moiety offers advantages over more complex CCR5 chemotypes in terms of scaffold-hopping and parallel synthesis [1]. Procurement for CCR5-focused programs should include the non-nitrated and amino-reduced analogs as control compounds to deconvolute the contribution of the nitro group to target engagement [1].

Physicochemical Probe for Oxazolidinone Structure-Property Relationship (SPR) Studies

The compound's computed properties (PSA = 93.38 Ų, XLogP3-AA = 1.3, HBA = 5, HBD = 1) place it in a favorable region of drug-like chemical space distinct from both more lipophilic non-nitrated analogs and more polar amino derivatives [1]. This makes it an ideal probe molecule for systematic SPR studies examining how incremental changes in oxazolidinone 5-substituent electronics affect solubility, permeability, metabolic stability, and off-target pharmacology [1]. Procurement alongside the matched non-nitrated and amino-substituted analogs enables head-to-head comparative profiling in Caco-2 permeability, microsomal stability, and plasma protein binding assays, generating data that can guide the design of future oxazolidinone drug candidates [1][2].

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